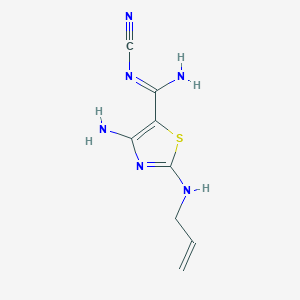
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide, also known as MPT0B390, is a novel compound that has been developed for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently undergoing further investigation for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT, mTOR, and Bcl-2. This compound has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. This compound has also been shown to inhibit tumor growth in animal models. In addition, this compound has been shown to have low toxicity in normal cells, indicating its potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide for lab experiments is its potent anti-tumor activity in a range of cancer cell lines. This makes this compound a valuable tool for studying cancer biology and testing potential cancer therapies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of this compound in the treatment of specific types of cancer, such as breast or lung cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic agent.
Métodos De Síntesis
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 5-methyl-1,3,4-thiadiazol-2-amine, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to yield this compound. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that this compound has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-3-8-18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(2)19-13/h1,4-7H,8H2,2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBQFEYOALECMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-2-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5499451.png)
![1'-(2-ethoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5499452.png)
![4-[2-(benzylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5499461.png)
![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)
![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)
![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)

![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)